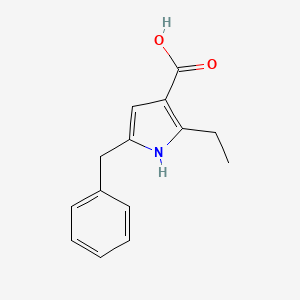
N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furans are five-membered aromatic heterocycles containing one oxygen atom. They are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms . They also serve as structural motifs in biologically active drug molecules .
Synthesis Analysis
Polysubstituted furans can be prepared from various sulfur ylides and alkyl acetylenic carboxylates. The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates can afford dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .Molecular Structure Analysis
Furans are five-membered aromatic heterocycles containing one oxygen atom . Because of its partial aromatic character, furan’s behavior is intermediate between that of an enol ether and an aromatic ring .Chemical Reactions Analysis
Historically, the classical approaches such as Paal–Knorr and Feist–Benary syntheses of furan derivatives have been widely applied. The Paal–Knorr method relies on an acid-catalyzed intramolecular cyclization of 1,4-dicarbonyl compounds, while the Feist–Benary method provides a strategy for the efficient preparation of polysubstituted furan derivatives via intermolecular annulation of b-dicarbonyl compounds and a .Aplicaciones Científicas De Investigación
Urease Inhibition
Urease is an enzyme responsible for hydrolyzing urea into ammonia and carbon dioxide. Inhibition of urease activity is crucial in various contexts, including agriculture (to reduce nitrogen loss from fertilizers) and medicine (to combat infections caused by urease-producing bacteria). Research has shown that certain derivatives of this compound exhibit potent urease inhibition. Notably, 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one (4h) and 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one (4s) demonstrated significant inhibitory effects with IC50 values of 16.13 μM and 18.75 μM, respectively, compared to the reference drug thiourea .
Synthesis of 3-Aryl-3-(Furan-2-yl)propenoic Acid Derivatives
The compound’s furan moiety can be leveraged for the synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives. Researchers have developed a novel method based on hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters using arenes under superelectrophilic activation conditions. These derivatives hold promise for various applications, including drug design and organic synthesis .
Furan Platform Chemicals
Beyond its specific derivatives, the furan scaffold itself serves as a valuable platform chemical. Furfural and 5-hydroxymethylfurfural (HMF) are directly derived from biomass and find applications in biofuels, plastics, and pharmaceuticals. Additionally, 2,5-furandicarboxylic acid (FDCA), another furan-based compound, has potential as a renewable monomer for biodegradable plastics .
Propiedades
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O5/c16-15(17,18)25-11-3-1-10(2-4-11)20-14(23)13(22)19-7-12(21)9-5-6-24-8-9/h1-6,8,12,21H,7H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZUBNFCTDNBIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NCC(C2=COC=C2)O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2560466.png)
![[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B2560467.png)
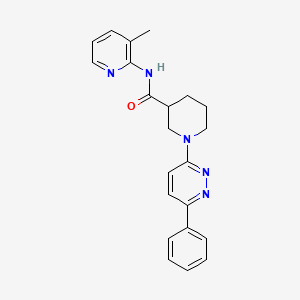
![2-[3-(benzenesulfonyl)propanoylamino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2560471.png)

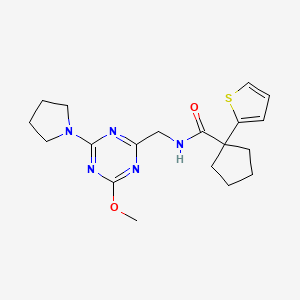
![N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2560477.png)
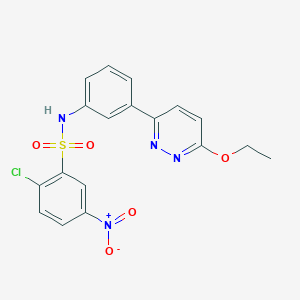
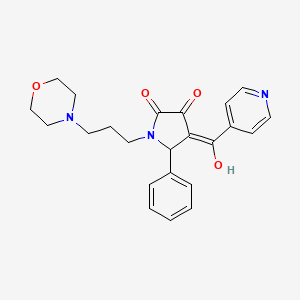
![(2E)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2560480.png)
![1-(Chloromethyl)-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2560482.png)

